Methyl 6-(diethylamino)nicotinate
Overview
Description
Methyl 6-(diethylamino)nicotinate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 6-(diethylamino)nicotinate is a derivative of methyl nicotinate, which is a methyl ester of niacin . The primary target of this compound is thought to involve peripheral vasodilation . This means that it primarily acts on the blood vessels in the periphery of the body, causing them to widen or dilate. This dilation can increase blood flow to the area, which can have various effects depending on the specific location and context.
Mode of Action
Prostaglandin D2 is a type of hormone that can cause vasodilation, among other effects. This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a derivative of niacin. Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are involved in a wide range of biochemical reactions and pathways, particularly those related to energy metabolism.
Pharmacokinetics
Based on a study of a similar compound, 6-methylnicotine, it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine . This suggests that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties to those of nicotine and its derivatives.
Result of Action
The primary result of the action of this compound is thought to be peripheral vasodilation . This can increase blood flow to the area of application, which can have various effects. For example, increased blood flow can help deliver nutrients and oxygen to tissues, which can aid in healing and recovery. It can also help remove waste products from tissues, which can reduce inflammation and pain.
Properties
IUPAC Name |
methyl 6-(diethylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(8-12-10)11(14)15-3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJCIGZNMMQDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383372 | |
Record name | methyl 6-(diethylamino)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-37-2 | |
Record name | methyl 6-(diethylamino)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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